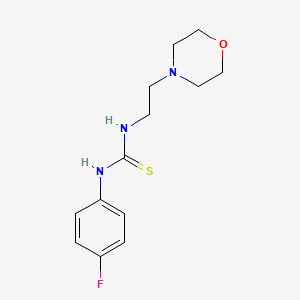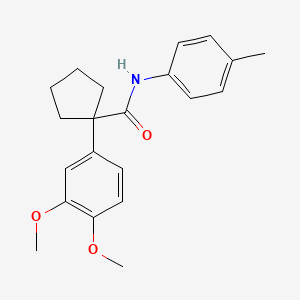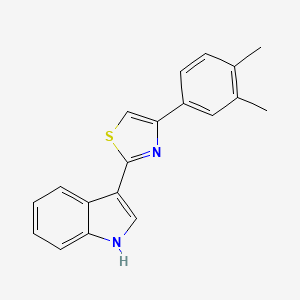![molecular formula C18H19F3N2 B5617388 1-Phenyl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B5617388.png)
1-Phenyl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine is a compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of a trifluoromethyl group, which enhances its chemical stability and biological activity .
Métodos De Preparación
The synthesis of 1-Phenyl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction yields protected piperazines, which can then be deprotected to obtain the desired compound . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Análisis De Reacciones Químicas
1-Phenyl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-Phenyl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine has several scientific research applications:
Biology: The compound is studied for its potential effects on biological systems, including its interaction with various receptors and enzymes.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine involves its interaction with specific molecular targets. It is known to act as a serotonergic releasing agent, which means it can increase the levels of serotonin in the brain by promoting its release from neurons. This action is mediated through its binding to serotonin receptors and transporters, leading to enhanced neurotransmission .
Comparación Con Compuestos Similares
1-Phenyl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine can be compared with other piperazine derivatives, such as:
1-(4-(Trifluoromethyl)phenyl)piperazine: This compound is also a serotonergic agent but differs in its structural configuration and specific biological effects.
2-(Trifluoromethyl)phenylboronic acid: While not a piperazine, this compound shares the trifluoromethyl group and is used in similar synthetic applications.
The uniqueness of this compound lies in its specific combination of the piperazine ring and the trifluoromethyl group, which imparts distinct chemical and biological properties .
Propiedades
IUPAC Name |
1-phenyl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2/c19-18(20,21)17-9-5-4-6-15(17)14-22-10-12-23(13-11-22)16-7-2-1-3-8-16/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXLZWNVCODEKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5617308.png)
![4-[5-(2-propyl-1,3-thiazol-4-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5617312.png)
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N,N-diethylethanamine](/img/structure/B5617317.png)

![N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5617328.png)
![1-[4-[4-[(3-Methylphenyl)methyl]piperazin-1-yl]phenyl]ethanone](/img/structure/B5617331.png)
![N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-3-piperidin-3-ylbenzamide](/img/structure/B5617334.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-4-(2-pyridinyl)-2-pyrimidinamine](/img/structure/B5617339.png)

![2-(dimethylamino)-N-[(5-ethyl-2-pyridinyl)methyl]-N,4-dimethyl-5-pyrimidinecarboxamide](/img/structure/B5617347.png)
![2-(3-fluoro-4-methoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B5617358.png)
![1-methyl-8-(2-methylpyrimidin-4-yl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5617376.png)
![2-(3-methoxypropyl)-8-[2-(methylthio)benzyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5617395.png)

